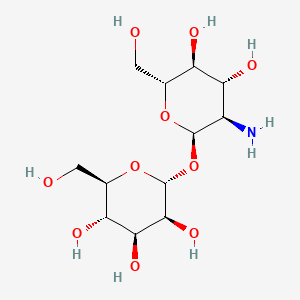

GlcN(a1-1a)Man

Descripción

BenchChem offers high-quality GlcN(a1-1a)Man suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about GlcN(a1-1a)Man including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

14510-04-4 |

|---|---|

Fórmula molecular |

C12H23NO10 |

Peso molecular |

341.313 |

Nombre IUPAC |

(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C12H23NO10/c13-5-8(18)6(16)3(1-14)21-11(5)23-12-10(20)9(19)7(17)4(2-15)22-12/h3-12,14-20H,1-2,13H2/t3-,4-,5-,6-,7-,8-,9+,10+,11-,12-/m1/s1 |

Clave InChI |

YSVQUZOHQULZQP-RYRYQYGESA-N |

SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)N)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of the Novel GlcN(α1-1α)Man Disaccharide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic strategy for the novel disaccharide Glucosamine(α1-1α)Mannose (GlcN(α1-1α)Man). Due to the novelty of this specific α-1,1-α linkage, this document outlines a well-reasoned, hypothetical chemical synthesis pathway based on established principles of carbohydrate chemistry. Additionally, a conceptual enzymatic approach is discussed for future exploration.

Proposed Chemical Synthesis Pathway

The chemical synthesis of GlcN(α1-1α)Man presents a significant challenge, primarily due to the stereoselective formation of the α-glycosidic bond for both the glucosamine and mannose residues at the anomeric centers. The proposed strategy involves the preparation of a suitably protected glucosamine donor and a mannose acceptor, followed by a stereoselective glycosylation, and subsequent deprotection steps.

Protecting Group Strategy

A robust protecting group strategy is paramount to ensure regioselectivity and stereoselectivity. The choice of protecting groups is critical to prevent unwanted side reactions and to allow for their selective removal.

-

Glucosamine Donor: The amino group at the C-2 position of glucosamine requires a non-participating protecting group to favor the formation of the α-glycosidic bond. An azido (N3) group is an excellent choice as it is non-participating and can be readily converted to an amine. The hydroxyl groups at C-3, C-4, and C-6 will be protected with benzyl (Bn) ethers, which are stable under a wide range of reaction conditions and can be removed simultaneously by hydrogenolysis.

-

Mannose Acceptor: For the mannose acceptor, the anomeric hydroxyl group (C-1) will be the site of glycosylation. To enhance the α-selectivity of the glycosylation, a 4,6-O-benzylidene acetal can be employed on the mannose acceptor. This conformationally rigid protecting group can influence the stereochemical outcome of the glycosylation reaction. The remaining hydroxyl groups at C-2 and C-3 will be protected as benzyl ethers.

Synthesis of the Glycosyl Donor and Acceptor

The synthesis of the protected monosaccharide building blocks is the first phase of the proposed pathway.

Scheme 1: Synthesis of the Glucosamine Donor and Mannose Acceptor

Caption: Proposed synthesis of the protected glucosamine donor and mannose acceptor.

Glycosylation and Deprotection

The key step in the synthesis is the stereoselective glycosylation to form the α-1,1-α linkage. This will be followed by a series of deprotection steps to yield the final disaccharide.

Scheme 2: Glycosylation and Deprotection

Caption: Proposed glycosylation and deprotection steps for the synthesis of GlcN(α1-1α)Man.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the key steps in the proposed synthesis.

Synthesis of the Glucosamine Donor (2-azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-glucopyranosyl trichloroacetimidate)

-

Preparation of 2-azido-2-deoxy-D-glucose: D-glucosamine hydrochloride is converted to the corresponding azide following established literature procedures.

-

Benzylation: The 2-azido-2-deoxy-D-glucose is dissolved in anhydrous DMF. Sodium hydride (NaH) is added portion-wise at 0°C, followed by the dropwise addition of benzyl bromide (BnBr). The reaction is stirred at room temperature overnight.

-

Anomeric Activation: The resulting protected glucosamine is then converted to the trichloroacetimidate donor using trichloroacetonitrile in the presence of a catalytic amount of DBU.

Synthesis of the Mannose Acceptor (1-O-acetyl-2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranose)

-

4,6-O-Benzylidene Protection: D-mannose is reacted with benzaldehyde dimethyl acetal in the presence of a catalytic amount of camphorsulfonic acid (CSA) to yield the 4,6-O-benzylidene protected mannose.

-

Benzylation: The 4,6-O-benzylidene-D-mannopyranose is benzylated using benzyl bromide and sodium hydride in DMF.

-

Anomeric Acetylation: The anomeric hydroxyl group is then acetylated using acetic anhydride and pyridine to yield the mannose acceptor.

Glycosylation

-

The glucosamine donor and mannose acceptor are dissolved in anhydrous dichloromethane (DCM) in the presence of activated molecular sieves.

-

The mixture is cooled to -78°C.

-

A catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is added dropwise.

-

The reaction is slowly warmed to room temperature and monitored by TLC.

-

Upon completion, the reaction is quenched with triethylamine and purified by silica gel chromatography.

Deprotection

-

Removal of Benzylidene Acetal: The protected disaccharide is treated with a mild acidic solution (e.g., 80% acetic acid) to selectively remove the benzylidene acetal.

-

Hydrogenolysis: The resulting intermediate is dissolved in a mixture of methanol and ethyl acetate. Palladium on carbon (10% Pd/C) is added, and the mixture is stirred under a hydrogen atmosphere. This step removes all benzyl ethers and reduces the azido group to an amine.

-

The final product is purified by size-exclusion chromatography.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on similar reactions reported in the carbohydrate chemistry literature.

| Step | Reaction | Expected Yield (%) |

| Donor Synthesis | Azide Formation | 85-95 |

| Benzylation | 70-85 | |

| Trichloroacetimidate Formation | 80-90 | |

| Acceptor Synthesis | Benzylidene Acetal Formation | 75-85 |

| Benzylation | 80-90 | |

| Anomeric Acetylation | 90-98 | |

| Glycosylation | Glycosidic Bond Formation | 50-70 |

| Deprotection | Benzylidene Removal | 85-95 |

| Hydrogenolysis & Azide Reduction | 90-98 |

Conceptual Enzymatic Synthesis

An enzymatic approach to the synthesis of GlcN(α1-1α)Man offers the potential for high stereoselectivity and regioselectivity without the need for complex protecting group manipulations. However, the α-1,1-α linkage is rare in nature, and a specific glycosyltransferase for this linkage has not been identified.

A proposed strategy would involve:

-

Enzyme Screening: A broad screening of known glycosyltransferases, particularly those that form α-linkages, could be performed. This would involve using activated sugar donors (e.g., UDP-GlcN) and the mannose acceptor.

-

Enzyme Engineering: A more targeted approach would be the directed evolution or rational design of a known α-glycosyltransferase. By mutating the active site residues, it may be possible to alter the enzyme's acceptor specificity to accommodate the anomeric hydroxyl group of mannose and to catalyze the formation of the desired α-1,1-α linkage.

-

Glycosidase-Catalyzed Synthesis: Some glycosidases can be used in reverse to synthesize glycosidic bonds. Screening α-glucosaminidases or α-mannosidases under high substrate concentrations could potentially lead to the formation of the target disaccharide.

Proposed Enzymatic Workflow

Caption: Conceptual workflow for the enzymatic synthesis of GlcN(α1-1α)Man.

The Biological Significance of a-Linked Glucosamine and N-Acetylglucosamine-Mannose Structures: A Technical Guide

A Note on Nomenclature: The query for "GlcN(α1-1α)Man linkage" describes a chemical structure that is not found in established biological pathways. The α1-1α linkage between two monosaccharides is exceptionally rare in nature. It is plausible that this query contains a typographical variation of more common, biologically crucial linkages involving N-acetylglucosamine (GlcNAc) and mannose (Man). This guide will, therefore, focus on the most pertinent and well-documented of these structures, namely the GlcNAc-P-Man linkage involved in lysosomal targeting and the various GlcNAc-Man linkages that form the backbone of N-glycans.

The GlcNAc-α-1-P-Man Linkage: A Key to Lysosomal Trafficking

A critical alpha-linked structure involving GlcNAc and mannose is the transient GlcNAc-α-1-phosphate-mannose diester. This moiety is the central intermediate in the formation of the mannose-6-phosphate (M6P) tag, a specific signal that directs newly synthesized acid hydrolases to the lysosome.

Biosynthesis and Signaling Pathway

The synthesis of the M6P marker is a two-step process occurring in the cis-Golgi apparatus:

-

Transfer of GlcNAc-1-Phosphate: The enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (also known as GlcNAc-1-phosphotransferase or GNPT) catalyzes the transfer of GlcNAc-1-phosphate from a UDP-GlcNAc donor to the C6 hydroxyl group of a terminal mannose residue on a high-mannose N-glycan of a lysosomal hydrolase.[1][2][3] This creates a phosphodiester linkage: GlcNAc-α-1-P-6-Man. The GNPT enzyme is a hexamer composed of α, β, and γ subunits, where the α/β subunits contain the catalytic activity and recognize the protein part of the hydrolase, while the γ subunit assists in substrate recognition.[4][5]

-

Uncovering the M6P Marker: A second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase (the "uncovering enzyme"), removes the terminal GlcNAc, exposing the mannose-6-phosphate tag.

The newly formed M6P tag is then recognized by M6P receptors in the trans-Golgi network, which mediates the transport of the hydrolases to the lysosomes.

Clinical Relevance

Defects in the GNPT enzyme lead to the lysosomal storage diseases Mucolipidosis II and III, where lysosomal enzymes are missorted and secreted extracellularly, causing a wide range of severe clinical symptoms.

GlcNAc-Mannose Linkages in N-Glycans

N-linked glycans (N-glycans) are complex carbohydrate structures attached to asparagine residues of proteins. They play fundamental roles in protein folding, stability, trafficking, and cell-cell recognition. The core structure of all N-glycans contains multiple mannose and N-acetylglucosamine residues, and the elaboration of this core creates immense structural diversity.

N-Glycan Biosynthesis and Processing

N-glycan synthesis begins in the endoplasmic reticulum (ER) with the assembly of a lipid-linked oligosaccharide precursor (Glc₃Man₉GlcNAc₂-PP-Dol). This precursor is transferred en bloc to nascent polypeptide chains. Subsequently, the glycan is processed extensively in the ER and Golgi apparatus.

A key step in the diversification from high-mannose to complex and hybrid N-glycans occurs in the medial-Golgi. The enzyme N-acetylglucosaminyltransferase I (MGAT1) adds a GlcNAc residue in a β1-2 linkage to the α1-3 mannose arm of the Man₅GlcNAc₂ core. This initial GlcNAc addition is a prerequisite for the action of α-mannosidase II, which trims further mannose residues, paving the way for the synthesis of complex N-glycans by other glycosyltransferases.

Biological Functions of N-Glycan Structures

The specific arrangement of GlcNAc and mannose residues, along with other monosaccharides, creates epitopes that are recognized by a variety of glycan-binding proteins (lectins). These interactions are crucial for:

-

Immune Recognition: The mannose and GlcNAc structures on pathogens can be recognized by lectins of the innate immune system, such as mannose-binding lectin (MBL) and dendritic cell-specific intercellular adhesion molecule-3-grabbing non-integrin (DC-SIGN).

-

Cell Adhesion: Selectins, a class of lectins involved in cell adhesion, recognize specific sialylated and fucosylated structures built upon N-glycan scaffolds.

-

Protein Quality Control: In the ER, specific high-mannose structures are recognized by chaperones like calnexin and calreticulin, which ensure proper protein folding.

Quantitative Data on Protein-Glycan Interactions

The binding affinity of proteins to carbohydrate ligands is often in the micromolar to millimolar range, reflecting the typically weak but highly specific nature of these interactions. The following table summarizes representative binding affinities for lectins recognizing mannose-containing glycans.

| Lectin | Ligand | Kd (µM) | Technique | Reference |

| Concanavalin A | Methyl-α-D-mannopyranoside | 213 | ITC | |

| Concanavalin A | Manα1-3(Manα1-6)Man | 58 | ITC | |

| Concanavalin A | Manα1-3(Manα1-6)Manβ1-4GlcNAcβ1-4GlcNAc | 4.3 | ITC | |

| DC-SIGN | High-mannose N-glycans | 1 - 100 | Various | General Literature |

| Mannose-Binding Lectin (MBL) | Mannose | ~5000 (IC₅₀) | SPR |

Kd: Dissociation constant. A lower Kd indicates higher affinity. ITC: Isothermal Titration Calorimetry. SPR: Surface Plasmon Resonance. IC₅₀: Half maximal inhibitory concentration.

Experimental Protocols

The study of protein-glycan interactions relies on a variety of biophysical techniques. Below are detailed methodologies for three key experimental approaches.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (enthalpy ΔH and entropy ΔS) of an interaction.

Methodology:

-

Sample Preparation:

-

Dialyze the protein (e.g., a lectin) and the carbohydrate ligand extensively against the same buffer to minimize heats of dilution. A common buffer is phosphate-buffered saline (PBS) or Tris-buffered saline (TBS) at a physiological pH.

-

Determine the concentrations of the protein and ligand accurately using methods like UV-Vis spectroscopy (for protein) and quantitative NMR or dry weight (for carbohydrate).

-

Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

-

ITC Experiment:

-

Load the protein solution (typically 10-100 µM) into the sample cell of the calorimeter.

-

Load the carbohydrate solution (typically 10-20 times the protein concentration) into the injection syringe.

-

Set the experimental parameters, including cell temperature (e.g., 25°C), stirring speed, and injection volume (e.g., 2-10 µL per injection).

-

Perform an initial injection, followed by a series of injections (e.g., 20-30) with sufficient spacing to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat change for each injection peak.

-

Subtract the heat of dilution, determined from a control experiment where the ligand is injected into buffer alone.

-

Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site binding model) to extract Kd, n, and ΔH. The binding free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It measures changes in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.

Methodology:

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a sensor chip appropriate for the ligand (e.g., a CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the ligand (e.g., a glycoprotein containing mannose residues) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. The primary amines of the ligand will form covalent amide bonds with the activated surface.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Binding Analysis:

-

Equilibrate the chip with a running buffer (e.g., HBS-EP buffer).

-

Inject the analyte (e.g., a lectin) at various concentrations over the ligand-immobilized surface and a reference flow cell (for background subtraction).

-

Monitor the association phase in real-time as the analyte binds to the ligand.

-

Switch back to the running buffer to monitor the dissociation phase.

-

-

Data Analysis:

-

The binding data is recorded as a sensorgram (response units vs. time).

-

Globally fit the association and dissociation curves from multiple analyte concentrations to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

The equilibrium dissociation constant (Kd) is calculated as kd/ka.

-

Glycan Array Analysis

Glycan arrays are high-throughput tools for screening the binding specificity of proteins against a large library of printed carbohydrate structures.

Methodology:

-

Array Blocking and Sample Incubation:

-

Rehydrate and block the glycan array slide with a suitable blocking buffer (e.g., TSM buffer with 1% BSA) to prevent non-specific binding.

-

Incubate the array with the glycan-binding protein of interest, which is typically fluorescently labeled or tagged (e.g., with biotin or a His-tag). The incubation is usually performed in a humidified chamber for 1 hour at room temperature.

-

-

Washing and Detection:

-

Wash the slide extensively with wash buffer (e.g., TSM with 0.05% Tween-20) to remove unbound protein.

-

If the protein is tagged, incubate the slide with a fluorescently labeled secondary detection reagent (e.g., fluorescently labeled streptavidin for a biotinylated protein).

-

Wash the slide again to remove the excess detection reagent.

-

-

Scanning and Data Analysis:

-

Dry the slide by centrifugation.

-

Scan the array using a microarray scanner at the appropriate wavelength.

-

Use specialized software to quantify the fluorescence intensity of each spot. The intensity is proportional to the amount of protein bound to each specific glycan.

-

The results provide a detailed profile of the glycan-binding specificity of the protein.

-

References

- 1. UDP-N-acetylglucosamine:glycoprotein N-acetylglucosamine-1-phosphotransferase. Proposed enzyme for the phosphorylation of the high mannose oligosaccharide units of lysosomal enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-acetylglucosamine-1-phosphate transferase - Wikipedia [en.wikipedia.org]

- 3. Expression of Tailored α-N-Acetylglucosaminidase in Escherichia coli for Synthesizing Mannose-6-Phosphate on N-Linked Oligosaccharides of Lysosomal Enzymes [mdpi.com]

- 4. Functions of the alpha, beta, and gamma subunits of UDP-GlcNAc:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

Unveiling Novel Glycan Architectures: A Technical Guide to the Discovery and Characterization of GlcN(α1-1α)Man in Natural Glycoproteins

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the systematic approach to identifying and characterizing novel disaccharides in natural glycoproteins, using the hypothetical discovery of GlcN(α1-1α)Man as an illustrative case study.

The field of glycobiology is continually advancing, with new and unusual glycan structures being discovered that challenge our understanding of protein function and cellular processes. The identification of a novel disaccharide, such as the hypothetical Glucosamine(α1-1α)Mannose (GlcN(α1-1α)Man), within a natural glycoprotein would represent a significant finding. This guide provides a detailed framework for the discovery, isolation, and complete structural elucidation of such a rare glycan, from initial glycoprotein purification to the definitive characterization of its unique trehalose-type linkage.

Introduction: The Significance of Novel Glycan Discovery

Glycosylation, the enzymatic attachment of carbohydrates to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, trafficking, and function. While common N-linked and O-linked glycan structures are well-documented, the potential for undiscovered, functionally significant saccharide motifs remains. The hypothetical GlcN(α1-1α)Man disaccharide, with its unusual non-reducing α-anomeric linkage between glucosamine and mannose, would represent a new class of glycan structure with potentially unique biological roles. Its discovery would necessitate a rigorous and systematic analytical approach.

Experimental Workflow for Novel Disaccharide Discovery

The process of identifying and characterizing a novel disaccharide like GlcN(α1-1α)Man involves a multi-stage workflow, beginning with the isolation of the glycoprotein of interest and culminating in the detailed structural analysis of the released glycan.

Caption: A generalized experimental workflow for the discovery and characterization of a novel disaccharide from a natural glycoprotein.

Detailed Experimental Protocols

Glycoprotein Purification

The initial and critical step is to obtain a highly purified glycoprotein sample.

Protocol 1: Immunoaffinity and Size-Exclusion Chromatography

-

Sample Preparation: Homogenize tissue or lyse cells in a buffer containing protease inhibitors.

-

Immunoaffinity Chromatography: Incubate the lysate with an antibody specific to the target glycoprotein immobilized on a solid support (e.g., agarose beads).

-

Elution: Elute the bound glycoprotein using a low pH buffer or a competitive ligand.

-

Neutralization: Immediately neutralize the eluted fraction with a suitable buffer.

-

Size-Exclusion Chromatography (SEC): Further purify the glycoprotein by SEC to separate it from any remaining contaminants and antibody fragments.

-

Purity Assessment: Analyze the purity of the glycoprotein by SDS-PAGE and Western blotting.

Glycan Release

Once purified, the glycans must be cleaved from the protein backbone.

Protocol 2: Enzymatic Release of N-linked Glycans

-

Denaturation: Denature the purified glycoprotein (e.g., by heating with a surfactant like RapiGest SF).[1]

-

Enzymatic Digestion: Incubate the denatured glycoprotein with Peptide-N-Glycosidase F (PNGase F) overnight at 37°C. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine residue.[2][3]

-

Separation: Separate the released N-glycans from the protein/peptides using a C18 solid-phase extraction (SPE) cartridge.[3]

Protocol 3: Chemical Release of O-linked Glycans

-

Reductive β-elimination: Treat the glycoprotein with an alkaline sodium borohydride solution. This cleaves the O-glycosidic bond and reduces the newly formed reducing end to an alditol, preventing "peeling" reactions.[4]

-

Desalting: Neutralize the reaction with acid and remove borate salts.

Structural Elucidation by Mass Spectrometry

Mass spectrometry is a powerful tool for determining the composition and sequence of glycans.

Protocol 4: LC-MS/MS Analysis of Released Glycans

-

Derivatization (Optional but Recommended): To improve ionization efficiency and obtain more informative fragmentation, derivatize the released glycans. Permethylation is a common method that methylates all free hydroxyl and N-acetyl groups.

-

Chromatographic Separation: Separate the derivatized glycans using liquid chromatography, typically with a graphitized carbon or HILIC column.

-

Mass Spectrometry: Analyze the eluted glycans using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in positive ion mode.

-

Tandem MS (MS/MS): Select the ion corresponding to the mass of the putative GlcN(α1-1α)Man disaccharide for fragmentation by collision-induced dissociation (CID). The fragmentation pattern will reveal the sequence of monosaccharides.

Definitive Structure Determination by NMR Spectroscopy

While MS can provide strong evidence for the composition and sequence, Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguously determining the linkage positions and anomeric configurations (α or β).

Protocol 5: 2D NMR Analysis of the Purified Disaccharide

-

Purification: Purify the novel disaccharide from the mixture of released glycans using HPLC.

-

Sample Preparation: Dissolve the purified disaccharide in D₂O.

-

1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the anomeric protons. The chemical shift and coupling constants of these protons provide initial clues about the anomeric configuration.

-

2D COSY (Correlation Spectroscopy): Identify the spin systems of the individual monosaccharide residues.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton with its directly attached carbon.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons. A key HMBC correlation between the anomeric proton of glucosamine (H1) and the anomeric carbon of mannose (C1), and vice-versa, would confirm the 1-1 linkage.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Identify through-space correlations between protons. For an α-anomeric linkage, a NOE between the anomeric proton and protons on the same face of the adjacent sugar ring would be expected.

Data Presentation and Interpretation

Mass Spectrometry Data

The discovery of a novel disaccharide would be supported by the following mass spectrometry data, which should be presented in a clear, tabular format.

| Analytical Parameter | Expected Value for [GlcN(α1-1α)Man + H]⁺ | Interpretation |

| Monoisotopic Mass | 343.1398 m/z | Corresponds to the elemental composition C₁₂H₂₃N₁O₁₀⁺. |

| MS/MS Fragments (CID) | Y- and B-ions corresponding to GlcN and Man | Confirms the monosaccharide composition. |

| Cross-ring Fragments | Specific cross-ring cleavages | Can provide information about linkage position. |

NMR Spectroscopy Data

The definitive structural proof comes from NMR data. Key parameters for the hypothetical GlcN(α1-1α)Man disaccharide are presented below.

| NMR Parameter | Expected Observation for GlcN(α1-1α)Man | Interpretation |

| ¹H Chemical Shift (Anomeric) | δ > 5.0 ppm for both H1 protons | Consistent with α-anomeric configurations. |

| ¹J(C1,H1) Coupling Constant | ~170 Hz for both anomeric positions | Confirms α-anomeric configuration. |

| HMBC Correlation | H1 (GlcN) to C1 (Man) AND H1 (Man) to C1 (GlcN) | Unambiguously confirms the 1-1 linkage. |

| NOESY Correlation | H1 (GlcN) to H2 (GlcN) and H1 (Man) to H2 (Man) | Provides further evidence for the α-anomeric configurations. |

Signaling Pathways and Logical Relationships

The discovery of a novel glycan structure would immediately raise questions about its biological significance. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Caption: A hypothetical signaling pathway initiated by the binding of a glycoprotein containing the novel GlcN(α1-1α)Man disaccharide to a specific cell surface receptor.

Conclusion

The discovery of a novel glycan structure like GlcN(α1-1α)Man in a natural glycoprotein would be a significant advancement in glycobiology. While this specific disaccharide remains hypothetical, the experimental framework outlined in this technical guide provides a robust and comprehensive roadmap for the identification and characterization of any new and unusual glycan structures. The meticulous application of modern analytical techniques, particularly mass spectrometry and NMR spectroscopy, is paramount to unveiling the full diversity of the glycome and understanding its intricate role in health and disease. This knowledge is crucial for the development of novel diagnostics and therapeutics.

References

The Enzymatic Cornerstone of GlcNAc(α1-1α)Man Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The unique α,α-1,1-glycosidic bond between N-acetylglucosamine (GlcNAc) and mannose, forming GlcNAc(α1-1α)Man, represents a fascinating area of glycobiology with potential implications in antibiotic development. This disaccharide, a trehalose analogue, has been identified as a natural product of certain Streptomyces species, exhibiting antibiotic properties. This technical guide provides an in-depth exploration of the enzymatic basis of GlcNAc(α1-1α)Man formation, focusing on the responsible glycosyltransferases, their catalytic mechanisms, and the experimental protocols for their study.

Introduction to GlcNAc(α1-1α)Man and its Significance

The GlcNAc(α1-1α)Man disaccharide is structurally analogous to trehalose (α-D-glucopyranosyl-(1,1)-α-D-glucopyranoside), a non-reducing sugar known for its remarkable stabilizing properties. The α,α-1,1 linkage in trehalose is formed between the anomeric carbons of two glucose units. In GlcNAc(α1-1α)Man, one of these glucose units is replaced by N-acetylglucosamine and the other by mannose. This structural variation is of significant interest due to the observed antibiotic activity of naturally produced GlcNAc(α1-1α)Man from certain strains of Streptomyces[1]. Understanding the enzymatic machinery responsible for its synthesis is crucial for harnessing its therapeutic potential and for the development of novel antimicrobial agents.

The Key Enzyme Family: Trehalose Synthases (TreS)

The formation of the α,α-1,1-glycosidic bond is catalyzed by a class of enzymes known as trehalose synthases (TreS, EC 5.4.99.16). These enzymes are typically involved in the reversible isomerization of maltose to trehalose. However, several trehalose synthases from various organisms have demonstrated broad substrate specificity, capable of utilizing alternative donor and acceptor sugars to produce a range of trehalose analogues[1][2].

The synthesis of GlcNAc(α1-1α)Man is hypothesized to be carried out by a specialized trehalose synthase or a related glycosyltransferase found in Streptomyces. This enzyme would likely catalyze the transfer of a GlcNAc moiety from an activated donor, such as UDP-GlcNAc, to a mannose acceptor, or a mannose moiety from a donor like GDP-mannose to a GlcNAc acceptor.

While the specific enzyme from Streptomyces responsible for GlcNAc(α1-1α)Man synthesis has yet to be fully characterized in the literature, the broader family of trehalose synthases provides a solid foundation for understanding its potential mechanism and for developing assays to identify and characterize it.

Biosynthetic Pathway of GlcNAc(α1-1α)Man

The proposed biosynthetic pathway for GlcNAc(α1-1α)Man in Streptomyces involves a glycosyltransferase, likely a trehalose synthase, that utilizes activated sugar nucleotides as precursors. The pathway can be depicted as follows:

This pathway highlights the central role of a trehalose synthase-like enzyme in coupling UDP-GlcNAc and mannose to form the final product.

Quantitative Data on Related Trehalose Synthases

While specific kinetic data for the enzyme synthesizing GlcNAc(α1-1α)Man is not yet available, data from characterized trehalose synthases with broad substrate specificities can provide valuable insights. The following table summarizes the kinetic parameters of a trehalose synthase from Deinococcus geothermalis, which demonstrates the enzyme's affinity for its primary substrate, maltose.

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Optimal pH | Optimal Temp. (°C) | Reference |

| Deinococcus geothermalis | Maltose | 170 | Not Reported | 7.5 | 30 | [3] |

| Deinococcus geothermalis (His₆-tagged) | Maltose | 254 | Not Reported | 7.5 | 30 | [3] |

Table 1: Kinetic parameters of a characterized trehalose synthase.

Experimental Protocols

This section details the methodologies for the expression, purification, and characterization of a trehalose synthase, which can be adapted for the study of the GlcNAc(α1-1α)Man-synthesizing enzyme.

Recombinant Expression and Purification of Trehalose Synthase

The following workflow outlines the general steps for obtaining a purified trehalose synthase enzyme.

Protocol:

-

Gene Identification and Cloning: Identify the putative trehalose synthase gene from the Streptomyces species of interest through genome mining. Amplify the gene using PCR and clone it into an appropriate expression vector, such as pET with a polyhistidine tag for purification.

-

Expression in E. coli: Transform the expression vector into a suitable E. coli host strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 16-25°C) overnight.

-

Cell Lysis and Lysate Preparation: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM sodium phosphate, pH 7.0, 300 mM NaCl, 10 mM imidazole) and lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant to a Ni-NTA affinity chromatography column. Wash the column with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM). Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Buffer Exchange and Analysis: Dialyze the purified protein against a storage buffer (e.g., 50 mM sodium phosphate, pH 7.0, 150 mM NaCl, 10% glycerol). Analyze the purity of the enzyme by SDS-PAGE.

Trehalose Synthase Activity Assay

The activity of the trehalose synthase can be determined by measuring the formation of the product, GlcNAc(α1-1α)Man, over time.

Reaction Mixture:

-

50 mM Sodium Phosphate Buffer (pH 7.0)

-

100 mM UDP-GlcNAc (donor substrate)

-

100 mM Mannose (acceptor substrate)

-

10 mM MgCl₂ (cofactor, if required)

-

Purified enzyme (e.g., 0.1 mg/mL)

Protocol:

-

Prepare the reaction mixture in a microcentrifuge tube.

-

Initiate the reaction by adding the enzyme.

-

Incubate the reaction at the optimal temperature (e.g., 37°C) for a defined period (e.g., 10-60 minutes).

-

Stop the reaction by boiling for 5-10 minutes.

-

Analyze the reaction products by High-Performance Liquid Chromatography (HPLC) or other analytical techniques.

Product Analysis by HPLC

Method:

-

Column: A carbohydrate analysis column (e.g., an amino-based column).

-

Mobile Phase: Acetonitrile/water gradient.

-

Detection: Refractive Index Detector (RID).

-

Quantification: Compare the peak area of the product with a standard curve of known concentrations of GlcNAc(α1-1α)Man (if available) or by quantifying the decrease in substrate concentration.

Alternative Enzymatic Route: The Phosphotransferase-Phosphatase Pathway

An alternative, though currently hypothetical, pathway for GlcNAc(α1-1α)Man formation could involve a two-step process. This pathway is inspired by the synthesis of the mannose-6-phosphate targeting signal for lysosomal enzymes.

In this proposed pathway, a GlcNAc-1-phosphotransferase would first catalyze the formation of a GlcNAc-α-1-P-Man intermediate. Subsequently, a phosphatase would remove the phosphate group to yield the final GlcNAc(α1-1α)Man product. While there is no direct evidence for this pathway leading to the specific disaccharide, the existence of GlcNAc-1-phosphotransferases that act on mannose makes it a plausible area for future investigation.

Conclusion and Future Directions

The enzymatic basis for the formation of GlcNAc(α1-1α)Man is an emerging field of study with significant potential. The identification of this compound as a natural antibiotic from Streptomyces highlights the importance of elucidating its biosynthetic pathway. While a specific trehalose synthase-like enzyme is the most probable catalyst, further research is required to isolate, purify, and characterize this enzyme. The protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers to embark on this exciting area of glycobiology. Future work should focus on the identification of the gene cluster responsible for the synthesis of this antibiotic in Streptomyces, which will undoubtedly lead to the discovery of the key glycosyltransferase and pave the way for its biotechnological production and the development of novel therapeutics.

References

- 1. Trehalose-P synthase of mycobacteria: its substrate specificity is affected by polyanions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Analysis of Trehalose Synthase from Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of the polyhistidine tag on kinetics and other properties of trehalose synthase from Deinococcus geothermalis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-acetylglucosamine-1-phosphate in Protein Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic addition of carbohydrates to proteins, is a fundamental post-translational modification that profoundly influences protein folding, stability, trafficking, and function. A critical glycosylation event in eukaryotes is the formation of the mannose-6-phosphate (M6P) tag on lysosomal hydrolases. This tag acts as a specific signal for sorting and trafficking these enzymes to the lysosome, the primary degradative compartment of the cell. The initial and committing step in the synthesis of the M6P marker is the transfer of N-acetylglucosamine-1-phosphate (GlcNAc-1-P) from UDP-GlcNAc to a mannose residue on the N-linked glycans of newly synthesized lysosomal enzymes. This reaction is catalyzed by the enzyme UDP-N-acetylglucosamine:lysosomal enzyme N-acetylglucosamine-1-phosphotransferase (GlcNAc-1-phosphotransferase or GNPT).

This technical guide provides a comprehensive overview of the role of GlcNAc-1-phosphate transfer to mannose in protein glycosylation, focusing on the biosynthesis of precursors, the enzymatic machinery, regulatory mechanisms, and its implication in human disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the fields of cell biology, glycobiology, and drug development.

Biosynthesis of Precursors

The substrates for the GlcNAc-1-phosphotransferase reaction are UDP-N-acetylglucosamine (UDP-GlcNAc) and N-linked high-mannose oligosaccharides on lysosomal proenzymes.

UDP-N-acetylglucosamine (UDP-GlcNAc)

UDP-GlcNAc is a key metabolite synthesized through the hexosamine biosynthesis pathway (HBP). This pathway integrates glucose, glutamine, acetyl-CoA, and UTP, reflecting the cell's nutritional status[1]. The concentration of UDP-GlcNAc is a critical determinant of the extent of glycosylation reactions, including the activity of GNPT[1]. Cellular levels of UDP-GlcNAc can vary depending on the cell type and metabolic state[2].

High-Mannose N-Glycans

Lysosomal enzymes, like other glycoproteins destined for the secretory pathway, are co-translationally modified in the endoplasmic reticulum (ER) with a pre-assembled oligosaccharide precursor, Glc3Man9GlcNAc2, transferred from a dolichol phosphate carrier to specific asparagine residues[3]. Following initial processing in the ER, which includes the removal of glucose and some mannose residues, the high-mannose N-glycans become substrates for GNPT in the cis-Golgi[3].

The Mannose-6-Phosphate (M6P) Pathway

The M6P pathway is the primary mechanism for targeting soluble lysosomal enzymes to the lysosome in vertebrates. This pathway involves a series of sequential steps that ensure the selective tagging and transport of these hydrolases.

-

Recognition and Phosphorylation in the Golgi: In the cis-Golgi, GNPT recognizes a specific protein determinant on the surface of lysosomal hydrolases, distinguishing them from other glycoproteins. GNPT then catalyzes the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to the 6-hydroxyl group of one or more mannose residues on the high-mannose N-glycans of the lysosomal enzyme.

-

Uncovering of the M6P Signal: A second enzyme, N-acetylglucosamine-1-phosphodiester α-N-acetylglucosaminidase, also known as the "uncovering enzyme," removes the GlcNAc residue, exposing the M6P tag.

-

Binding to M6P Receptors: In the trans-Golgi network (TGN), the newly formed M6P tag is recognized by M6P receptors (MPRs).

-

Vesicular Transport: The lysosomal hydrolase-MPR complexes are then packaged into clathrin-coated vesicles that bud from the TGN and are transported to the late endosomes.

-

Dissociation and Receptor Recycling: The acidic environment of the late endosome causes the dissociation of the lysosomal hydrolase from the MPR. The MPR is then recycled back to the TGN for further rounds of transport.

-

Delivery to the Lysosome: The late endosome eventually matures into or fuses with a lysosome, delivering the active hydrolases to their final destination.

The Key Enzyme: GlcNAc-1-Phosphotransferase (GNPT)

GNPT is a large, multisubunit enzyme complex located in the Golgi apparatus. In humans, it is a hexamer composed of two α, two β, and two γ subunits (α2β2γ2), encoded by the GNPTAB and GNPTG genes, respectively. The α and β subunits are derived from a common precursor protein and form the catalytic core, while the γ subunit plays a regulatory role.

The α/β subunits are responsible for recognizing the protein determinant on lysosomal enzymes and contain the catalytic site for the transfer of GlcNAc-1-phosphate. The γ subunit enhances the phosphorylation of a subset of lysosomal enzymes.

Quantitative Data

The activity of GlcNAc-1-phosphotransferase and the availability of its substrates are critical for efficient lysosomal targeting. The following table summarizes key quantitative parameters.

| Parameter | Value | Substrate/Condition | Organism/System | Reference |

| Enzyme Kinetics (Soluble, Truncated Human GNPT) | ||||

| kcat | 22-fold > full-length | α-methyl-mannoside | Human (recombinant) | |

| kcat | 13-fold > full-length | 2-α-mannobiose | Human (recombinant) | |

| kcat | 9-fold > full-length | Man9GlcNAc2 | Human (recombinant) | |

| Enzyme Kinetics (Wild-type GNPT) | ||||

| Apparent Km | ~40 mM | α-methyl d-mannoside | Human (HEK293 cells) | |

| Apparent Km | ~25 µM | Cathepsin D | Human (HEK293 cells) | |

| Apparent Km | ~25 µM | α-iduronidase | Human (HEK293 cells) | |

| Substrate Concentrations | ||||

| UDP-GlcNAc | 60 - 520 pmol/106 cells | Various cultured mammalian cells | Mammalian | |

| UDP-GlcNAc | ~100 µM (intracellular) | B16 melanoma cells | Mouse | |

| UDP-GlcNAc | < 1 mM (intra-Golgi estimate) | B16 melanoma cells | Mouse | |

| D-Mannose | 40 - 80 µM | Plasma | Human | |

| D-Mannose | ~0.3 mM (in Golgi lumen) | HeLa cells | Human |

Experimental Protocols

GlcNAc-1-Phosphotransferase (GNPT) Activity Assay

This protocol describes a radiometric assay to measure the activity of GNPT in cell lysates using a simple sugar acceptor, α-methyl-mannoside (αMM).

Materials:

-

Cell lysate containing GNPT

-

Reaction Buffer (50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 10 mM MnCl₂, 2 mg/ml BSA)

-

α-methyl-mannoside (αMM)

-

UDP-[³H]GlcNAc (radiolabeled donor substrate)

-

QAE-Sephadex column

-

Wash Buffer (2 mM Tris base)

-

Elution Buffer (30 mM NaCl in 2 mM Tris base)

-

Scintillation cocktail and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the cell lysate, reaction buffer, αMM, and UDP-[³H]GlcNAc.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

-

Termination: Stop the reaction by adding an excess of cold EDTA solution.

-

Chromatographic Separation:

-

Apply the reaction mixture to a QAE-Sephadex column equilibrated with wash buffer.

-

Wash the column extensively with wash buffer to remove unincorporated UDP-[³H]GlcNAc.

-

Elute the product, [³H]GlcNAc-P-αMM, with the elution buffer.

-

-

Quantification:

-

Collect the eluate fractions.

-

Add scintillation cocktail to each fraction and measure the radioactivity using a scintillation counter.

-

Calculate the amount of product formed based on the specific activity of the UDP-[³H]GlcNAc.

-

Mass Spectrometry Analysis of M6P-Glycoproteins

Mass spectrometry-based proteomics is a powerful tool for identifying and quantifying M6P-containing glycoproteins.

General Workflow:

-

Enrichment of M6P-Glycoproteins:

-

Cell or tissue lysates are prepared.

-

M6P-containing glycoproteins are affinity-purified using immobilized M6P receptors or through techniques like Fe³⁺-IMAC chromatography that enriches for phosphopeptides, including M6P-glycopeptides.

-

-

Proteolytic Digestion:

-

The enriched glycoproteins are digested with a protease (e.g., trypsin) to generate peptides.

-

-

LC-MS/MS Analysis:

-

The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

-

During MS/MS, specific fragment ions characteristic of M6P-glycopeptides can be used for their identification and characterization.

-

-

Data Analysis:

-

The MS/MS spectra are searched against a protein sequence database to identify the proteins and the sites of M6P modification.

-

Quantitative analysis can be performed to compare the abundance of M6P-glycoproteins between different samples.

-

Role in Disease

Defects in the M6P pathway lead to a group of rare, inherited metabolic disorders known as lysosomal storage diseases.

-

Mucolipidosis II (I-cell disease) and Mucolipidosis III (Pseudo-Hurler polydystrophy): These severe disorders are caused by mutations in the GNPTAB gene, leading to a deficiency or absence of GNPT activity. As a result, lysosomal enzymes are not properly tagged with M6P and are secreted from the cell instead of being delivered to the lysosome. This leads to the accumulation of undigested macromolecules within lysosomes, causing progressive damage to multiple organs and tissues.

-

Mucolipidosis III gamma: This is a milder form caused by mutations in the GNPTG gene, affecting the γ-subunit of the GNPT complex.

Future Directions

The study of GlcNAc-1-phosphate transfer and the M6P pathway continues to be an active area of research with several promising future directions:

-

Development of Enzyme Replacement Therapies (ERT): For many lysosomal storage diseases, ERT is a therapeutic option. Enhancing the M6P content of recombinant lysosomal enzymes could improve their uptake by target cells and increase therapeutic efficacy.

-

Small Molecule Modulators of GNPT Activity: The development of small molecules that can modulate GNPT activity could offer novel therapeutic strategies for lysosomal storage diseases.

-

Understanding the Full Scope of M6P-Targeted Proteins: Further proteomic studies are needed to identify the complete repertoire of proteins that are modified with M6P and to understand their physiological roles.

-

Elucidating the Structural Basis of Substrate Recognition: High-resolution structural studies of the GNPT complex in association with its lysosomal enzyme substrates will provide deeper insights into the mechanism of substrate recognition and catalysis, which could aid in the rational design of therapeutics.

This technical guide has provided a detailed overview of the critical role of GlcNAc-1-phosphate transfer to mannose in protein glycosylation. The M6P pathway, initiated by the action of GNPT, is essential for the proper functioning of lysosomes and overall cellular health. A thorough understanding of the molecular mechanisms underlying this pathway is crucial for the development of effective therapies for lysosomal storage diseases and for advancing our knowledge of fundamental cellular processes.

References

- 1. The Beginner’s Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Engineering of GlcNAc-1-Phosphotransferase for [research.amanote.com]

- 3. Structure of the human GlcNAc-1-phosphotransferase αβ subunits reveals regulatory mechanism for lysosomal enzyme glycan phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Analysis of the GlcNAc(α1-1α)Man Glycosidic Bond: A Technical Guide

Abstract: The three-dimensional structure of oligosaccharides is pivotal to their biological function, governing interactions with proteins and other biomolecules. The conformational preferences of the glycosidic linkage are a primary determinant of this structure. This technical guide provides an in-depth analysis of the conformational properties of the α-glucosaminyl-(1→1)-α-mannopyranoside (GlcNAc(α1-1α)Man) glycosidic bond. Due to the limited availability of direct experimental data for this specific linkage, this guide synthesizes information from analogous α,α-(1→1) linked disaccharides, such as trehalose and its amino derivatives, alongside established experimental and computational methodologies. This document is intended for researchers, scientists, and professionals in the field of glycobiology and drug development.

Introduction to Glycosidic Bond Conformation

The spatial orientation of two monosaccharide units is defined by the torsion angles around the glycosidic bond. For the GlcNAc(α1-1α)Man linkage, these are the phi (φ) and psi (ψ) dihedral angles. The φ angle is defined by the atom sequence O5'-C1'-O1-C1, and the ψ angle by C1'-O1-C1-O5. The inherent flexibility of these linkages allows the disaccharide to adopt various conformations in solution, with certain orientations being energetically more favorable.

The conformational equilibrium is influenced by several factors, including:

-

The Anomeric Effect: A stereoelectronic effect that favors the axial orientation of the anomeric substituent.

-

The Exo-anomeric Effect: An extension of the anomeric effect that influences the conformation around the C1-O bond of the glycosidic linkage.

-

Steric Hindrance: Repulsive forces between bulky substituents on the monosaccharide rings.

-

Intramolecular Hydrogen Bonding: Non-covalent interactions between hydroxyl and amino groups that can stabilize specific conformations.

-

Solvent Effects: Interactions with the surrounding solvent molecules that can influence the conformational landscape.

Understanding the conformational preferences of the GlcNAc(α1-1α)Man linkage is crucial for elucidating its role in biological systems and for the rational design of glycomimetics and therapeutics.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is employed to characterize the conformational landscape of glycosidic bonds.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution.

-

Nuclear Overhauser Effect (NOE) Measurements: NOE data provides information about through-space distances between protons. For the GlcNAc(α1-1α)Man linkage, inter-residue NOEs between the anomeric proton of the GlcNAc residue (H1') and protons on the Man residue (e.g., H1) are indicative of the relative orientation of the two rings and can be used to restrain the φ and ψ angles.

-

Protocol for 2D ROESY/NOESY:

-

Dissolve the purified GlcNAc(α1-1α)Man sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-10 mM.

-

Acquire a series of 2D ROESY or NOESY spectra at a high-field NMR spectrometer (e.g., 600 MHz or above) with varying mixing times (e.g., 100-500 ms).

-

Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

-

Integrate the cross-peaks corresponding to inter-residue proton pairs.

-

Convert the NOE volumes to distance restraints using the isolated spin-pair approximation, with a known intra-residue distance (e.g., H1'-H2' of GlcNAc) as a reference.

-

-

-

Scalar (J) Coupling Constants: Three-bond J-couplings (³J) across the glycosidic linkage, such as ³J(H1',C1) and ³J(C1',H1), are dependent on the dihedral angles φ and ψ, respectively, according to Karplus-type relationships.

-

Protocol for Measuring Trans-glycosidic ³J(H,C) Couplings:

-

Prepare a sample of the disaccharide as described for NOE measurements.

-

Acquire a 2D heteronuclear multiple-bond correlation (HMBC) or a quantitative J-resolved HMBC experiment.

-

Extract the values of the trans-glycosidic coupling constants from the cross-peak fine structure.

-

-

X-ray Crystallography: Provides a high-resolution, static picture of the molecule's conformation in the solid state. This can reveal low-energy conformations that may also be present in solution.

Computational Methods

Molecular Dynamics (MD) Simulations provide a dynamic view of the conformational landscape by simulating the movement of atoms over time.

-

Protocol for MD Simulation:

-

Build an initial 3D model of the GlcNAc(α1-1α)Man molecule.

-

Select an appropriate force field optimized for carbohydrates (e.g., GLYCAM, CHARMM36).

-

Solvate the molecule in a periodic box of explicit water molecules.

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate the system under constant pressure and temperature (NPT ensemble).

-

Run a production simulation for a sufficient length of time (e.g., hundreds of nanoseconds to microseconds) to adequately sample the conformational space.

-

Analyze the trajectory to determine the populations of different conformers, free energy landscapes, and other dynamic properties.

-

Quantum Mechanics (QM) Calculations: Can be used to generate high-accuracy potential energy surfaces for the glycosidic linkage, although they are computationally expensive.

Quantitative Conformational Data (from Analogous Systems)

| Disaccharide | Method | φ (°) | ψ (°) | Population (%) | Reference System |

| Trehalose | MD Simulation | ~60 | ~60 | Major | Glc(α1-1α)Glc |

| Trehalose | MD Simulation | ~60 | ~180 | Minor | Glc(α1-1α)Glc |

| Trehalose | MD Simulation | ~180 | ~60 | Minor | Glc(α1-1α)Glc |

| Trehalosamine | NMR (inferred) | ~50-70 | ~50-70 | Major | GlcN(α1-1α)Glc |

Note: The values presented are approximate and serve as a guide. The actual conformational distribution of GlcNAc(α1-1α)Man may vary due to the presence of the N-acetyl group on the glucosamine residue and the different stereochemistry of the mannose unit.

Visualization of Concepts and Workflows

Diagrams are provided to illustrate key concepts and experimental workflows in conformational analysis.

The Elusive Disaccharide: A Pivot to Established Glycan Biomarkers in Lysosomal Storage Disorders

A technical guide for researchers, scientists, and drug development professionals on the identification and analysis of disaccharide and oligosaccharide biomarkers in the context of lysosomal storage disorders, prompted by an inquiry into GlcN(α1-1α)Man.

Initial searches for the specific disaccharide GlcN(α1-1α)Man did not yield specific information on its role as a biomarker in existing scientific literature. This suggests that this particular linkage may be exceptionally rare, novel, or described under different nomenclature. However, the core of the inquiry points to a critical and expanding area of clinical research: the use of complex carbohydrates as biomarkers for disease.

This guide pivots to a well-established and highly relevant application of this concept: the role of disaccharides and other oligosaccharides as crucial biomarkers for the diagnosis and monitoring of Lysosomal Storage Disorders (LSDs). LSDs are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, often a deficiency in a specific enzyme required for the degradation of macromolecules. This enzymatic block leads to the accumulation of undegraded or partially degraded substrates, including oligosaccharides and disaccharides, which are then often excreted in the urine.[1][2][3][4]

Introduction to Oligosaccharides as Biomarkers for LSDs

In many LSDs, particularly the glycoproteinoses, the catabolism of N-linked glycans is impaired. This leads to the lysosomal accumulation and subsequent urinary excretion of a heterogeneous mixture of oligosaccharides. The specific structures of these accumulating glycans are directly related to the underlying enzymatic defect, making them highly specific biomarkers.[1] For example, in α-mannosidosis, mannose-containing oligosaccharides accumulate, while in fucosidosis, fucose-containing structures are prevalent. The identification and quantification of these urinary oligosaccharides are fundamental for the diagnosis and can also be used to monitor the efficacy of therapies like enzyme replacement therapy (ERT).

Quantitative Data on Disaccharide/Oligosaccharide Biomarkers in Selected LSDs

The following table summarizes representative urinary oligosaccharide biomarkers for several LSDs. It is important to note that a spectrum of related structures is often found, and the concentrations can vary significantly based on the severity of the disease, age, and diet.

| Disease | Deficient Enzyme | Representative Biomarker(s) | Typical Fold Increase Over Normal | Analytical Method |

| α-Mannosidosis | α-Mannosidase | Man(α1-2)Man, Man(α1-3)Man, Man(α1-6)Man containing oligosaccharides | >100-fold | LC-MS/MS, MALDI-TOF MS |

| β-Mannosidosis | β-Mannosidase | Man(β1-4)GlcNAc | >50-fold | LC-MS/MS, NMR |

| Fucosidosis | α-L-Fucosidase | Fuc(α1-2)Gal(β1-4)GlcNAc... (various fucosylated oligosaccharides) | >100-fold | LC-MS/MS, MALDI-TOF MS |

| Sialidosis | α-N-Acetylneuraminidase (Sialidase) | Sialylated oligosaccharides (e.g., Neu5Ac(α2-6)Gal(β1-4)GlcNAc) | >50-fold | LC-MS/MS |

| Pompe Disease | Acid α-glucosidase | Glucose tetrasaccharide (Glcα1-6Glcα1-4Glcα1-4Glc) | Variable, often >10-fold | LC-MS/MS |

| Mucopolysaccharidoses (MPS) | Various sulfatases and glycosidases | Dermatan sulfate, Heparan sulfate, Keratan sulfate derived disaccharides | >20-fold | LC-MS/MS |

Disclaimer: The fold increases are approximate and can vary widely between patients and disease severity.

Experimental Protocols

The analysis of urinary oligosaccharides is a complex process that requires specialized techniques. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.

Protocol 1: General Workflow for Urinary Oligosaccharide Analysis by LC-MS/MS

1. Sample Collection and Preparation:

- Collect a mid-stream urine sample (typically 5-10 mL).

- Centrifuge the sample at 2000 x g for 10 minutes to remove cellular debris.

- Normalize the sample based on creatinine concentration to account for variations in urine dilution.

- Perform a solid-phase extraction (SPE) step using a graphitized carbon cartridge to enrich for glycans and remove salts and other interfering substances.

- Elute the oligosaccharides from the SPE cartridge and dry them under vacuum.

2. (Optional) Derivatization:

- To improve chromatographic separation and ionization efficiency, the reducing end of the oligosaccharides can be derivatized. A common method is reductive amination with a label such as 2-aminobenzamide (2-AB).

3. Liquid Chromatography (LC) Separation:

- Reconstitute the dried, derivatized sample in the initial mobile phase.

- Inject the sample onto a porous graphitized carbon (PGC) or amide-based (HILIC) HPLC column.

- Separate the oligosaccharides using a gradient of an aqueous solvent (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

4. Mass Spectrometry (MS) Detection:

- Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument) equipped with an electrospray ionization (ESI) source.

- Operate the mass spectrometer in a Multiple Reaction Monitoring (MRM) mode for targeted quantification of known biomarker structures or in a full scan mode for profiling and discovery of novel structures.

- Quantify the biomarkers by comparing their peak areas to those of isotopically labeled internal standards.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the use of oligosaccharides as biomarkers in LSDs.

Caption: Simplified pathway of glycoprotein catabolism in a healthy lysosome versus a lysosome with a deficient enzyme, leading to biomarker excretion.

Caption: A typical experimental workflow for the analysis of urinary oligosaccharide biomarkers for Lysosomal Storage Disorders.

Conclusion

While the specific disaccharide GlcN(α1-1α)Man remains elusive as a documented biomarker, the broader principle of using aberrant glycan structures for disease diagnosis is a cornerstone of clinical chemistry for Lysosomal Storage Disorders. The accumulation and excretion of specific disaccharides and oligosaccharides provide a direct and quantifiable window into the underlying molecular pathology of these debilitating genetic conditions. The continued development of advanced analytical techniques, particularly in mass spectrometry, will undoubtedly lead to the discovery of new glycan biomarkers and improve our ability to diagnose and manage these and other diseases.

References

- 1. Biomarkers for Lysosomal Storage Disorders with an Emphasis on Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biomarkers in the diagnosis of lysosomal storage disorders: proteins, lipids, and inhibodies | springermedizin.de [springermedizin.de]

- 3. mdpi.com [mdpi.com]

- 4. Biomarkers in Lysosomal Storage Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Predicting the Immunogenicity of GlcN(α1-1α)Man: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carbohydrate Immunogenicity

Carbohydrates are recognized by the immune system and can elicit both innate and adaptive immune responses[1]. Unlike protein antigens, which are processed into peptides and presented to T-cells via MHC molecules, polysaccharide antigens are often T-independent, leading to the production of low-affinity IgM antibodies and no memory response[2]. However, when covalently linked to a carrier protein, carbohydrates can behave as haptens, inducing a robust T-cell dependent immune response characterized by IgG isotype switching and the generation of immunological memory[1][2][3].

The immunogenicity of a carbohydrate is influenced by several factors:

-

Structure and Complexity: The monosaccharide composition, linkage type, branching, and presence of modifications (e.g., acetylation, phosphorylation) all contribute to the antigenic determinant (epitope) recognized by the immune system.

-

Conjugation: The choice of carrier protein, the site of conjugation, and the density of the carbohydrate on the carrier can significantly impact the immune response.

-

Host Factors: The genetic background of the host, including the repertoire of B-cell receptors (BCRs) and pattern recognition receptors (PRRs), determines the ability to recognize and respond to a given carbohydrate.

Given the novel structure of GlcN(α1-1α)Man, a systematic evaluation is necessary to predict its interaction with the immune system.

In-Silico Prediction of Immunogenicity

Before embarking on costly and time-consuming experimental studies, computational modeling can provide valuable insights into the potential immunogenicity of GlcN(α1-1α)Man.

Molecular Modeling

Molecular dynamics simulations can predict the conformational flexibility and dominant shapes of the GlcN(α1-1α)Man disaccharide in solution. This is crucial as the three-dimensional structure of the glycan epitope is what is recognized by antibodies and immune receptors.

Key Objectives of Molecular Modeling:

-

Determine the preferred glycosidic bond angles and overall conformation.

-

Identify potential epitopes that are solvent-exposed and available for immune recognition.

-

Compare the predicted conformation to known immunogenic and non-immunogenic carbohydrate structures.

While structural similarity is not a definitive predictor of cross-protection, significant conformational differences from self-antigens can suggest a higher likelihood of immunogenicity.

In-Vitro Assessment of Immunogenicity

In-vitro assays provide the first experimental evidence of the interaction between GlcN(α1-1α)Man and components of the immune system.

Interaction with Immune Cells

The initial step in an immune response to a carbohydrate often involves its recognition by antigen-presenting cells (APCs) such as dendritic cells (DCs) and macrophages. This interaction is frequently mediated by C-type lectin receptors (CLRs) that recognize specific sugar moieties, like the mannose receptor which binds mannose.

Experimental Workflow for Assessing APC Interaction:

Caption: Workflow for assessing APC uptake and activation by GlcN(α1-1α)Man.

Detailed Experimental Protocol: APC Uptake and Maturation Assay

-

Antigen Preparation:

-

Synthesize GlcN(α1-1α)Man and conjugate it to a fluorescent label, such as fluorescein isothiocyanate (FITC), for uptake studies.

-

For stimulation assays, conjugate GlcN(α1-1α)Man to a carrier protein like Bovine Serum Albumin (BSA).

-

-

Cell Culture:

-

Isolate primary human or murine dendritic cells or macrophages from peripheral blood mononuclear cells (PBMCs) or bone marrow, respectively.

-

Culture the cells in appropriate media.

-

-

Uptake Assay:

-

Incubate the APCs with varying concentrations of FITC-labeled GlcN(α1-1α)Man for different time points (e.g., 30 min, 1h, 2h).

-

Wash the cells to remove unbound antigen.

-

Analyze the fluorescence intensity of the cells by flow cytometry to quantify uptake.

-

-

Maturation and Cytokine Assay:

-

Stimulate APCs with the GlcN(α1-1α)Man-BSA conjugate for 24-48 hours. Use unconjugated BSA and LPS as negative and positive controls, respectively.

-

Harvest the cells and stain with fluorescently labeled antibodies against maturation markers (CD80, CD86, MHC class II). Analyze by flow cytometry.

-

Collect the culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Signaling Pathway Activated by Carbohydrate Recognition in APCs:

Caption: Generalized signaling pathway for carbohydrate recognition by APCs.

B-cell Activation

Direct activation of B-cells by a carbohydrate antigen can be assessed in vitro. This is particularly relevant for T-independent responses.

Experimental Protocol: B-cell Proliferation and Antibody Production

-

B-cell Isolation: Isolate B-cells from splenocytes or PBMCs.

-

Stimulation: Culture B-cells with GlcN(α1-1α)Man (conjugated to a multivalent scaffold to mimic presentation on a pathogen surface) or the GlcN(α1-1α)Man-carrier protein conjugate.

-

Proliferation Assay: Measure B-cell proliferation using assays such as CFSE dilution by flow cytometry or a BrdU incorporation assay.

-

Antibody Quantification: After several days of culture, measure the concentration of IgM in the supernatant by ELISA.

In-Vivo Immunogenicity Studies

Animal models are essential for evaluating the immunogenicity of GlcN(α1-1α)Man in a complete biological system.

Immunization Protocol

A standard immunization protocol in mice (e.g., C57BL/6 or BALB/c strains) would involve:

-

Vaccine Formulation: Prepare the vaccine by conjugating GlcN(α1-1α)Man to a carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Tetanus Toxoid (TT)) and formulating it with an adjuvant (e.g., Alum, QS-21).

-

Immunization Schedule: Immunize mice subcutaneously or intraperitoneally with the vaccine formulation. A typical schedule would be a primary immunization on day 0, followed by booster immunizations on days 14 and 28.

-

Serum Collection: Collect blood samples at various time points (e.g., pre-immunization, and 1-2 weeks after each immunization) to measure the antibody response.

Workflow for In-Vivo Immunogenicity Assessment:

Caption: Workflow for in-vivo immunogenicity testing in a mouse model.

Measurement of Antibody Responses

The primary outcome of in-vivo studies is the characterization of the antibody response.

Experimental Protocol: Anti-GlcN(α1-1α)Man ELISA

-

Plate Coating: Coat ELISA plates with GlcN(α1-1α)Man conjugated to a non-immunizing carrier (e.g., BSA) to capture specific antibodies.

-

Serum Incubation: Add serially diluted mouse serum to the wells.

-

Detection: Use enzyme-conjugated secondary antibodies specific for different mouse immunoglobulin isotypes (e.g., IgM, IgG, IgG1, IgG2a, IgG2b, IgG3) to detect the bound primary antibodies.

-

Quantification: Add a substrate to produce a colorimetric reaction and measure the absorbance. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal above the background.

Table 1: Hypothetical Quantitative Data from In-Vivo Immunization Study

| Group | Antigen | Adjuvant | Peak Anti-GlcN(α1-1α)Man Titer (IgG) | IgG1/IgG2a Ratio |

| 1 | GlcN(α1-1α)Man-KLH | Alum | 1:25,600 | 10.5 |

| 2 | GlcN(α1-1α)Man-KLH | QS-21 | 1:102,400 | 1.2 |

| 3 | KLH | Alum | < 1:100 | N/A |

| 4 | PBS | None | < 1:100 | N/A |

The IgG1/IgG2a ratio can indicate the type of T-helper cell response, with a higher ratio suggesting a Th2-biased response and a ratio closer to 1 suggesting a more balanced or Th1-biased response.

T-cell Response

To confirm a T-cell dependent response, a T-cell recall assay can be performed.

Experimental Protocol: ELISpot Assay

-

Splenocyte Isolation: At the end of the immunization schedule, isolate splenocytes from the immunized mice.

-

In-Vitro Restimulation: Culture the splenocytes in an ELISpot plate coated with capture antibodies for IFN-γ or IL-4. Restimulate the cells with the carrier protein (KLH).

-

Detection: After incubation, detect the secreted cytokines to quantify the number of antigen-specific T-cells.

Table 2: Hypothetical T-cell Recall Response Data

| Immunization Group | Restimulation Antigen | IFN-γ Spot Forming Units (per 10^6 cells) | IL-4 Spot Forming Units (per 10^6 cells) |

| GlcN(α1-1α)Man-KLH | KLH | 250 | 80 |

| GlcN(α1-1α)Man-KLH | Unrelated Protein | < 5 | < 5 |

| PBS | KLH | < 5 | < 5 |

Conclusion

Predicting the immunogenicity of a novel carbohydrate such as GlcN(α1-1α)Man requires a multi-faceted approach. This guide outlines a systematic progression from in-silico analysis to detailed in-vitro and in-vivo experimentation. By characterizing the interaction of this disaccharide with APCs, its ability to stimulate B and T-cells, and the nature of the resulting antibody response, researchers can build a comprehensive immunogenicity profile. This information is crucial for determining its potential as a vaccine candidate or its risk of inducing an unwanted immune response in other therapeutic applications.

References

Exploring the Microbiome's Role in GlcN(α1-1α)Man Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The human gut microbiome possesses a vast enzymatic repertoire capable of metabolizing a wide array of complex carbohydrates that are otherwise indigestible by the host. While the metabolism of many dietary and host-derived glycans is well-documented, the degradation of novel disaccharides remains a frontier of microbiome research. This technical guide explores the hypothetical role of the gut microbiota in the metabolism of the novel disaccharide N-acetylglucosaminyl-(α1-1α)-mannose (GlcN(α1-1α)Man). In the absence of direct research on this specific molecule, we present a plausible metabolic pathway based on the known enzymatic capabilities of gut bacteria for analogous structures. This whitepaper details the proposed enzymatic cleavage, subsequent monosaccharide transport and catabolism, potential host-signaling implications, and a comprehensive experimental workflow to investigate these hypotheses. The information is intended to provide a foundational framework for researchers and drug development professionals interested in the interplay between the gut microbiome and novel glycosidic compounds.

Proposed Metabolic Pathway for GlcN(α1-1α)Man

The metabolism of GlcN(α1-1α)Man by the gut microbiota is hypothesized to be a multi-step process, beginning with the extracellular cleavage of the α-1,1-glycosidic bond, followed by the transport and intracellular catabolism of the constituent monosaccharides, N-acetylglucosamine (GlcNAc) and mannose.

Extracellular Cleavage of the α-1,1-Glycosidic Linkage

The initial and rate-limiting step in the utilization of GlcN(α1-1α)Man is the hydrolysis of the unique α-1,1-glycosidic bond. While no specific enzyme has been characterized for this linkage with these particular monosaccharides, the gut microbiome harbors a vast array of Glycoside Hydrolases (GHs) with diverse specificities.[1][2][3] The cleavage of the analogous α-1,1-glycosidic bond in trehalose (α-D-glucopyranosyl-(1→1)-α-D-glucopyranoside) by microbial trehalases is well-established.[4] It is plausible that a yet-to-be-identified GH or a known GH with broad substrate specificity could hydrolyze the GlcN(α1-1α)Man linkage.

Monosaccharide Transport

Once liberated, GlcNAc and mannose can be transported into bacterial cells. The mannose phosphotransferase system (Man-PTS) is a key transporter in many gut bacteria and has a broad substrate specificity that includes both mannose and N-acetylglucosamine.[5] This system actively transports and concomitantly phosphorylates the sugars, trapping them inside the cell as mannose-6-phosphate and GlcNAc-6-phosphate.

Intracellular Catabolism

Following transport and phosphorylation, GlcNAc-6-phosphate and mannose-6-phosphate are directed into core metabolic pathways.

-

N-Acetylglucosamine-6-phosphate is deacetylated to glucosamine-6-phosphate, which is then deaminated to fructose-6-phosphate, a key glycolytic intermediate.

-

Mannose-6-phosphate is isomerized to fructose-6-phosphate by mannose-6-phosphate isomerase.

Both monosaccharides are thus funneled into glycolysis, serving as carbon and energy sources for the bacteria.

Quantitative Data on Related Microbial Glycan Metabolism

Direct quantitative data for GlcN(α1-1α)Man metabolism is not available. However, data from studies on analogous compounds and the constituent monosaccharides provide a valuable reference for hypothesizing the potential metabolic impact.

Table 1: Kinetic Parameters of Relevant Bacterial Glycoside Hydrolases

| Enzyme | Source Organism | Substrate | Linkage | Km (mM) | kcat (s-1) | Reference |

|---|---|---|---|---|---|---|

| α-Mannosidase | Oerskovia sp. | Yeast Mannan | α-linked mannose | 0.08 | 0.017 | |

| α-Mannosidase | Bacteroides thetaiotaomicron | pNP-α-Man | α-mannoside | - | - | |

| Kojibiose Phosphorylase | Thermoanaerobium brockii | Kojibiose | α-1,2-glucose | - | - |

| Trehalose Phosphorylase | Various Bacteria | Trehalose | α-1,1-glucose | - | - | |

Table 2: Effects of Mannose and Glucosamine Supplementation on Gut Microbiota Composition in Murine Models

| Supplement | Study Model | Key Microbial Changes | Host Metabolic Effects | Reference |

|---|---|---|---|---|